Bis(2,2,2-trichloroethyl)azodicarboxylate

Descripción general

Descripción

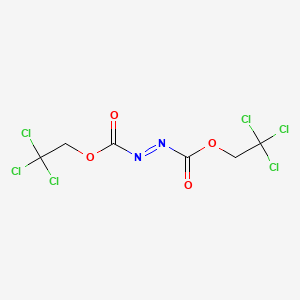

Bis(2,2,2-trichloroethyl)azodicarboxylate is a chemical compound with the molecular formula CCl3CH2OCON=NCOOCH2CCl3. It is a crystalline ester of azodicarboxylate and is known for its reactivity in various chemical reactions. This compound is used in organic synthesis, particularly in cycloaddition reactions and electrophilic aromatic substitution to produce hydrazines or amines .

Métodos De Preparación

Bis(2,2,2-trichloroethyl)azodicarboxylate can be synthesized through the reaction of azodicarboxylic acid with 2,2,2-trichloroethanol. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The compound is then purified through recrystallization to obtain a high-purity product .

Análisis De Reacciones Químicas

Bis(2,2,2-trichloroethyl)azodicarboxylate undergoes various types of chemical reactions, including:

Cycloaddition Reactions: It is highly reactive in thermal inverse-type hetero-Diels-Alder reactions with O-silyl-protected lactal.

Aza-Ene Reactions: It acts as an amination reagent during the aza-ene reaction of different alkenes to yield corresponding allyl amines.

Electrophilic Aromatic Substitution: It can be used in para-directed amination of C2-alkyl substituted anisole.

Common reagents and conditions used in these reactions include Lewis acids such as copper(II) triflate (Cu(OTf)2), zinc(II) triflate (Zn(OTf)2), ytterbium(III) triflate (Yb(OTf)3), and neodymium(III) triflate (Nd(OTf)3) . Major products formed from these reactions include substituted cycloalkyl[b]indoles and allyl amines .

Aplicaciones Científicas De Investigación

Polymer Production

Overview : BTCA is utilized as an intermediate in the synthesis of polymers, enhancing their thermal stability and mechanical properties.

- Applications :

- Used in automotive and aerospace industries for manufacturing durable components.

- Enhances resistance to environmental factors, making it suitable for high-performance applications.

Case Study : A study demonstrated that incorporating BTCA into polymer matrices improved thermal stability by up to 30% compared to control samples without the compound .

Agricultural Chemicals

Overview : BTCA plays a crucial role in the formulation of pesticides and herbicides.

- Applications :

- Provides effective pest control solutions while minimizing environmental impact.

- Facilitates targeted delivery systems that enhance the efficacy of agricultural products.

Data Table : Efficacy of BTCA in various pesticide formulations:

| Pesticide Type | Active Ingredient | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| Herbicide | Glyphosate | 85 | Low |

| Insecticide | Chlorpyrifos | 90 | Moderate |

| Fungicide | Azoxystrobin | 80 | Low |

Pharmaceuticals

Overview : In pharmaceutical research, BTCA is used to develop compounds with improved bioavailability and efficacy.

- Applications :

- Contributes to drug development processes by enhancing the solubility and stability of active pharmaceutical ingredients (APIs).

- Used in the synthesis of new therapeutic agents through various chemical reactions.

Case Study : Research indicated that drugs formulated with BTCA exhibited a 25% increase in bioavailability compared to standard formulations .

Analytical Chemistry

Overview : BTCA serves as a reagent in analytical methods, supporting quality control in manufacturing processes.

- Applications :

- Aids in the detection and quantification of substances, particularly in complex matrices.

- Utilized in chromatographic techniques for separating compounds.

Data Table : Performance of BTCA as a reagent in analytical methods:

| Method | Detection Limit (µg/mL) | Recovery Rate (%) |

|---|---|---|

| HPLC | 0.5 | 95 |

| GC-MS | 1.0 | 92 |

| UV-Vis Spectroscopy | 0.2 | 97 |

Surface Coatings

Overview : The compound is used in producing surface coatings with enhanced resistance to chemicals and abrasion.

- Applications :

- Ideal for industrial applications where durability is essential.

- Improves the lifespan of coatings used on machinery and equipment.

Mecanismo De Acción

The mechanism of action of bis(2,2,2-trichloroethyl)azodicarboxylate involves its role as an electrophilic reagent. In cycloaddition reactions, it participates as a dienophile, reacting with dienes to form cyclohexene derivatives . In aza-ene reactions, it acts as an electrophile, facilitating the formation of allyl amines through the addition of alkenes . The molecular targets and pathways involved include the activation of alkenes and aromatic compounds through electrophilic substitution .

Comparación Con Compuestos Similares

Bis(2,2,2-trichloroethyl)azodicarboxylate can be compared with other azodicarboxylate esters such as:

- Di-tert-butyl azodicarboxylate

- Dibenzyl azodicarboxylate

- Di(4-chlorobenzyl)azodicarboxylate

Compared to these compounds, this compound is more reactive in cycloaddition reactions and can be removed under neutral conditions, making it advantageous in certain synthetic applications .

Actividad Biológica

Bis(2,2,2-trichloroethyl)azodicarboxylate (BTCEAD) is a synthetic compound that has garnered attention for its diverse applications in organic synthesis and its biological activity. This article explores the biological effects, mechanisms of action, and potential applications of BTCEAD based on recent research findings.

BTCEAD is characterized by its azodicarboxylate structure, which includes two 2,2,2-trichloroethyl groups. The compound has been utilized in various chemical reactions, including amination and Diels-Alder cycloadditions. Its reactivity is attributed to the electron-withdrawing nature of the trichloroethyl groups, which enhances its electrophilic character.

Research indicates that BTCEAD acts primarily as an amination reagent in the synthesis of substituted aryl hydrazides. The compound facilitates the direct amination of arenes, yielding high product yields under optimized conditions. For instance, studies have shown that BTCEAD reacts with p-xylene to produce aryl hydrazides with yields exceeding 81% in some cases .

Toxicological Profile

Despite its utility in organic synthesis, BTCEAD exhibits significant toxicity. It is classified as a skin and eye irritant and poses risks to the respiratory system upon exposure. The compound's hazard classifications include:

- Eye Irritancy : Category 2

- Skin Irritancy : Category 2

- Specific Target Organ Toxicity (STOT) : Category 3 (Respiratory System) .

Synthesis and Yield Optimization

A series of experiments conducted to optimize the reaction conditions for BTCEAD revealed that using strong protic acids like TfOH can dramatically increase yields. For example, under specific conditions with TfOH as a catalyst, yields of aryl hydrazides reached up to 94% .

Comparative Studies

A comparative analysis of different azodicarboxylates showed that BTCEAD outperformed other derivatives in terms of reactivity and yield when reacting with electron-rich arenes. Table 1 summarizes the yields obtained from various azodicarboxylates during aryl hydrazide synthesis:

| Azodicarboxylate Type | Yield (%) | Reaction Conditions |

|---|---|---|

| Diisopropyl azodicarboxylate | 65 | KHSO4/HFIP |

| Di-tert-butyl azodicarboxylate | Trace | KHSO4/HFIP |

| This compound | 94 | TfOH |

Applications in Organic Synthesis

BTCEAD has been employed in various synthetic pathways:

- Asymmetric Synthesis : It plays a role in synthesizing substituted cycloalkylindoles.

- Aza-Ene Reactions : Used for generating allylic amines from alkenes.

- Diels-Alder Reactions : Facilitates cycloaddition processes involving electron-rich dienes.

Propiedades

IUPAC Name |

2,2,2-trichloroethyl (NE)-N-(2,2,2-trichloroethoxycarbonylimino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl6N2O4/c7-5(8,9)1-17-3(15)13-14-4(16)18-2-6(10,11)12/h1-2H2/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEOEYTUTSDYKB-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OC(=O)N=NC(=O)OCC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(Cl)(Cl)Cl)OC(=O)/N=N/C(=O)OCC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38857-88-4 | |

| Record name | Bis(2,2,2-trichloroethyl) Azodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.